![molecular formula C33H45N7O4 B1532122 Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate CAS No. 866084-31-3](/img/structure/B1532122.png)
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
描述
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C33H45N7O4 and its molecular weight is 603.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, commonly referred to by its CAS number 866084-31-3, is a complex organic compound with significant biological activity. This compound is primarily recognized as an impurity in the synthesis of palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4/6, which is used in the treatment of hormone receptor-positive breast cancer.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 603.75 g/mol. The structure features multiple functional groups that contribute to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
CAS Number | 866084-31-3 |
Molecular Formula | C33H45N7O4 |
Molecular Weight | 603.75 g/mol |
Purity | ≥ 99% |
Storage Conditions | Sealed, 2–8 °C |
This compound acts primarily as an impurity in palbociclib formulations. Its biological activity is closely related to the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. By inhibiting these kinases, the compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation.
Case Studies and Research Findings
Research indicates that compounds similar to tert-butyl 4-(6-(...)) exhibit significant antitumor activity due to their ability to induce cell cycle arrest in cancer cells. For instance:
- Study on CDK Inhibition : A study demonstrated that palbociclib and its related impurities effectively inhibited CDK4/6 activity in various breast cancer cell lines, leading to decreased cell viability and increased apoptosis rates .
- Toxicological Assessment : Toxicological studies have been conducted to evaluate the safety profile of this compound when used in conjunction with palbociclib. Results indicated that while the primary drug was effective against tumors, the impurities had minimal adverse effects at therapeutic doses .
- Quality Control Applications : As an impurity standard for palbociclib, this compound is essential for quality control during pharmaceutical manufacturing. It ensures compliance with regulatory standards set by organizations like the FDA .
Table 2: Summary of Biological Studies
Study Focus | Findings |
---|---|
CDK Inhibition | Significant reduction in cancer cell viability |
Toxicology | Minimal adverse effects at therapeutic doses |
Quality Control | Essential for regulatory compliance in formulations |
科学研究应用
Impurity Standard for Palbociclib
The compound is recognized as an impurity standard in the quality control and quality assurance processes during the production of Palbociclib, a drug used in cancer therapy targeting specific cell cycle regulators. Its identification and quantification are crucial for ensuring the purity of Palbociclib formulations, adhering to ICH guidelines for pharmaceutical quality standards .
Quality Control and Assurance
In the commercial production of Palbociclib, this compound serves as a reference material for monitoring impurity levels. It is essential for maintaining compliance with regulatory requirements during the manufacturing process and is often utilized in stability studies to evaluate the degradation products of the active pharmaceutical ingredient (API) .
Abbreviated New Drug Application (ANDA)
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is also employed in the ANDA filing process to the FDA. This application is vital for generic drug manufacturers seeking to demonstrate that their formulations are bioequivalent to branded drugs like Palbociclib .
Stability Studies
Research has indicated that monitoring impurities such as Tert-butyl 4-(6-(...) is critical in stability studies of Palbociclib formulations. These studies help determine how the drug behaves under various environmental conditions over time, ensuring that it remains effective and safe for patient use.
Toxicity Studies
This compound is also involved in toxicity assessments related to Palbociclib formulations. Understanding the toxicological profile of impurities helps in evaluating the overall safety of drug products before they reach the market .
属性
IUPAC Name |
tert-butyl 4-[6-[[6-(1-butoxyethenyl)-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N7O4/c1-7-8-19-43-23(3)28-22(2)26-21-35-31(37-29(26)40(30(28)41)24-11-9-10-12-24)36-27-14-13-25(20-34-27)38-15-17-39(18-16-38)32(42)44-33(4,5)6/h13-14,20-21,24H,3,7-12,15-19H2,1-2,4-6H3,(H,34,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWKOLRZBMGTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。